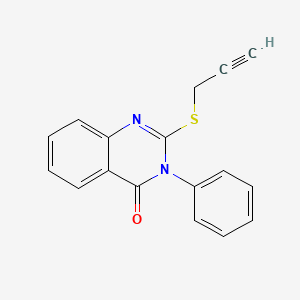

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with phenyl isothiocyanate, followed by the introduction of a prop-2-ynyl group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-ynyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylquinazolin-4-one: Another quinazolinone derivative with similar biological activities.

3-Phenyl-2-propenequinazolin-4-one: Shares structural similarities but differs in the functional groups attached to the quinazolinone core.

Uniqueness

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one is unique due to the presence of the prop-2-ynylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other quinazolinone derivatives and contributes to its potential as a multi-targeted kinase inhibitor.

Actividad Biológica

3-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and a quorum sensing inhibitor. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H12N2OS, with a molecular weight of 292.4 g/mol. The compound features a quinazolinone core, which is known for its diverse pharmacological applications.

Synthesis Methods:

- Nucleophilic Substitution : The compound can be synthesized through nucleophilic substitution reactions involving thiol analogues of quinazolinones and propargyl bromide in the presence of potassium carbonate.

- Electrophilic Cyclization : This method involves modifying the quinazolinone structure by reacting propargyl thioethers.

These synthetic routes allow for the generation of various analogues that can be screened for biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Pseudomonas aeruginosa. This bacterium is notorious for its ability to form biofilms and resist treatment, making it a critical target in infectious disease research.

Mechanism of Action :

The compound functions as an inhibitor of quorum sensing, a communication process that bacteria use to coordinate their behavior in response to population density. Specifically, it inhibits the production of virulence factors such as pyocyanin, which are crucial for the pathogenicity of Pseudomonas aeruginosa. Molecular docking studies have shown that this compound binds effectively to PqsR, a key regulator in quorum sensing pathways, forming essential interactions with amino acid residues like GLN194 and PHE221 .

Comparative Analysis with Related Compounds

To understand the unique position of this compound within the quinazolinone family, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Mercaptoquinazolinone | Contains a thiol group | Quorum sensing inhibition |

| Quinazolinone derivatives with triazole | Incorporates triazole ring | Enhanced antimicrobial properties |

| 4(3H)-Quinazolinone analogues | Various substitutions at the 4-position | Anticancer and antimicrobial effects |

This table highlights how different modifications can lead to varying biological activities within the quinazolinone class .

Case Studies and Research Findings

Several studies emphasize the importance of structural modifications in enhancing the biological activity of quinazolinones. For example:

- Antimicrobial Efficacy : Research has demonstrated that compounds with similar scaffolds exhibit potent antimicrobial properties against multi-drug resistant strains.

- Cytotoxicity Profiles : Studies on quinazolinone derivatives have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including tyrosine kinase inhibition .

Propiedades

IUPAC Name |

3-phenyl-2-prop-2-ynylsulfanylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h1,3-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSCLWJDGOJUHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.